4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS: 2097926-73-1) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a trifluoromethyl-substituted pyrimidine via a piperazine moiety. Its molecular formula is C₁₅H₁₃F₃N₆S, with a molecular weight of 366.37 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine linker improves solubility and facilitates interactions with biological targets such as neurotransmitter receptors .
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6S/c16-15(17,18)11-7-12(20-8-19-11)23-2-4-24(5-3-23)13-10-1-6-25-14(10)22-9-21-13/h1,6-9H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGABXIZFIUMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Piperazine Substitution: The thieno[2,3-d]pyrimidine core is then reacted with piperazine under nucleophilic substitution conditions to introduce the piperazinyl group.
Introduction of Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent modulation of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives
Key structural analogs differ in substituents on the piperazine ring, thienopyrimidine core, or pyrimidine moiety. These modifications influence pharmacological activity and physicochemical properties (Table 1).
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Critical Analysis of Research Findings
Trifluoromethyl vs. Halogen Substituents : The target compound’s trifluoromethyl group offers superior metabolic stability compared to dichlorophenyl/fluorophenyl analogs but may reduce solubility .
Piperazine Linker Flexibility : Piperazine derivatives with secondary amines (e.g., piperazin-2-one in ) enhance blood-brain barrier penetration, making them suitable for CNS applications.
Heterocyclic Fusion: Chromenopyrazolopyridine-fused derivatives exhibit fluorescence and anticancer activity, expanding therapeutic applications beyond receptor modulation.
Biological Activity
4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic compound characterized by its thienopyrimidine structure, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a piperazine ring and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15F3N4S |
| Molecular Weight | 335.36 g/mol |
| CAS Number | 2097926-73-1 |
Anticancer Properties
Research indicates that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant anticancer activity. In particular, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from thieno[2,3-d]pyrimidine have been reported to suppress the growth of triple-negative breast cancer cells through inhibition of key signaling pathways such as EGFR and VEGF pathways .
A study demonstrated that modifications to the thieno[2,3-d]pyrimidine structure enhanced its efficacy against MDA-MB-231 breast cancer cells, with some derivatives showing inhibition rates exceeding 80% compared to control groups .
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has also been explored. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . In vivo studies demonstrated that these compounds could significantly reduce paw swelling in rat models, indicating their potential as anti-inflammatory agents .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides which modulate cellular signaling pathways.
- Cytokine Modulation : It has been observed to inhibit the production of inflammatory cytokines through interference with NF-kB and MAPK signaling pathways .
- Cell Cycle Arrest : Some studies suggest that derivatives induce cell cycle arrest in cancer cells, thereby preventing proliferation .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many thienopyrimidine derivatives exhibit biological activity, the trifluoromethyl substitution in this compound enhances its potency and selectivity:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Anticancer | Photosensitizing properties |
| Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | Neurodegenerative | Phosphodiesterase 10A inhibition |
| 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine | Antimicrobial | Broad-spectrum antibacterial activity |
Case Studies
A notable case study involved the synthesis and evaluation of a series of thieno[2,3-d]pyrimidine derivatives. The study found that structural modifications significantly impacted their anti-inflammatory and anticancer activities. For example:
- Compound A1 demonstrated superior anti-TNF-alpha activity compared to its predecessors due to enhanced binding interactions .
These findings underscore the importance of structural optimization in developing effective therapeutic agents.
Q & A
Q. What analytical techniques ensure batch-to-batch consistency in academic-scale synthesis?
- QC protocols :
- HPLC-DAD/MS : Monitor purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
